Cas no 1286734-95-9 (2-Fluoro-5-(trifluoromethyl)styrene)
2-Fluoro-5-(trifluoromethyl)styrene Chemical and Physical Properties
Names and Identifiers
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- 1-fluoro-4-(trifluoromethyl)-2-vinyl-benzene
- 2-Fluoro-5-(trifluoromethyl)styrene
- Benzene, 2-ethenyl-1-fluoro-4-(trifluoromethyl)-
- PS-8381
- SCHEMBL21382031
- EN300-1928123
- AKOS006321201
- 4-Fluoro-3-vinylbenzotrifluoride, 2-Ethenyl-1-fluoro-4-(trifluoromethyl)benzene
- DTXSID101239653
- GOJAEEVORJLQKK-UHFFFAOYSA-N
- MFCD08461649
- 2-Ethenyl-1-fluoro-4-(trifluoromethyl)benzene
- 1286734-95-9
-
- MDL: MFCD08461649
- Inchi: 1S/C9H6F4/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h2-5H,1H2
- InChI Key: GOJAEEVORJLQKK-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(F)(F)F)=CC=1C=C
Computed Properties
- Exact Mass: 190.04056284g/mol
- Monoisotopic Mass: 190.04056284g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 0Ų
2-Fluoro-5-(trifluoromethyl)styrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F401858-50mg |
2-Fluoro-5-(trifluoromethyl)styrene |
1286734-95-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F401858-100mg |
2-Fluoro-5-(trifluoromethyl)styrene |
1286734-95-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F401858-500mg |
2-Fluoro-5-(trifluoromethyl)styrene |
1286734-95-9 | 500mg |
$ 160.00 | 2022-06-05 | ||
| Apollo Scientific | PC48408-1g |
2-Fluoro-5-(trifluoromethyl)styrene |
1286734-95-9 | 95% | 1g |
£80.00 | 2025-02-21 | |
| Apollo Scientific | PC48408-5g |
2-Fluoro-5-(trifluoromethyl)styrene |
1286734-95-9 | 95% | 5g |
£344.00 | 2025-02-21 | |
| abcr | AB337995-1 g |
2-Fluoro-5-(trifluoromethyl)styrene; . |
1286734-95-9 | 1 g |
€200.20 | 2023-07-19 | ||
| abcr | AB337995-5 g |
2-Fluoro-5-(trifluoromethyl)styrene; . |
1286734-95-9 | 5 g |
€687.90 | 2023-07-19 | ||
| Enamine | EN300-1928123-0.05g |
2-ethenyl-1-fluoro-4-(trifluoromethyl)benzene |
1286734-95-9 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1928123-0.1g |
2-ethenyl-1-fluoro-4-(trifluoromethyl)benzene |
1286734-95-9 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1928123-0.25g |
2-ethenyl-1-fluoro-4-(trifluoromethyl)benzene |
1286734-95-9 | 0.25g |
$1051.0 | 2023-09-17 |
2-Fluoro-5-(trifluoromethyl)styrene Suppliers
2-Fluoro-5-(trifluoromethyl)styrene Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-Fluoro-5-(trifluoromethyl)styrene
Introduction to 2-Fluoro-5-(trifluoromethyl)styrene (CAS No: 1286734-95-9)
2-Fluoro-5-(trifluoromethyl)styrene, identified by the Chemical Abstracts Service Number (CAS No) 1286734-95-9, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This molecule, characterized by its fluoro and trifluoromethyl substituents, exhibits unique electronic and steric properties that make it a valuable intermediate in the development of advanced materials and bioactive molecules.
The structural framework of 2-Fluoro-5-(trifluoromethyl)styrene consists of a vinyl-substituted benzene ring with fluorine and trifluoromethyl groups strategically positioned. The presence of these electronegative substituents imparts a high degree of stability to the molecule while also influencing its reactivity in various chemical transformations. This balance between stability and reactivity has made it a popular choice for researchers exploring novel synthetic pathways.
In recent years, the pharmaceutical industry has shown increasing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles. 2-Fluoro-5-(trifluoromethyl)styrene serves as a key building block in the synthesis of fluorinated heterocycles, which are known for their potent biological activity. For instance, derivatives of this compound have been investigated for their potential applications in antiviral and anticancer therapies.
One of the most compelling aspects of 2-Fluoro-5-(trifluoromethyl)styrene is its versatility in cross-coupling reactions. The vinyl group provides an ideal site for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the formation of complex molecular architectures. These reactions are pivotal in constructing biaryl systems, which are prevalent in many pharmacologically active agents.
The influence of the fluoro and trifluoromethyl groups on the electronic properties of 2-Fluoro-5-(trifluoromethyl)styrene has also been explored in the context of organic electronics. Researchers have utilized this compound as a precursor in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The electron-withdrawing nature of these substituents enhances charge transport properties, making it an attractive candidate for next-generation electronic devices.
In academic research, 2-Fluoro-5-(trifluoromethyl)styrene has been employed in studies aimed at understanding the mechanisms of fluorine-mediated bioconjugation. Recent publications highlight its role in the development of probes for imaging applications, where its photophysical properties contribute to high sensitivity and specificity. Additionally, its incorporation into drug-like molecules has demonstrated improved binding affinities to target proteins, underscoring its importance in medicinal chemistry.
The synthesis of 2-Fluoro-5-(trifluoromethyl)styrene typically involves multi-step processes that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed fluorination and trifluoromethylation, have been employed to achieve high yields and selectivity. These techniques not only enhance efficiency but also minimize waste, aligning with the principles of green chemistry.
The future prospects for 2-Fluoro-5-(trifluoromethyl)styrene are vast, with ongoing research focusing on expanding its utility in drug discovery and material science. Innovations in synthetic chemistry continue to unlock new possibilities for this versatile compound, ensuring its continued relevance in both academic and industrial settings.
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